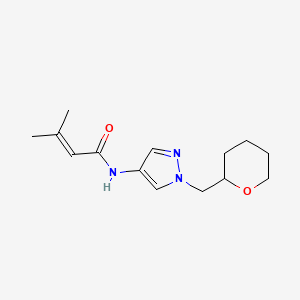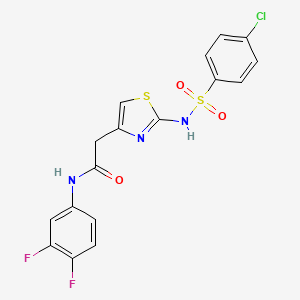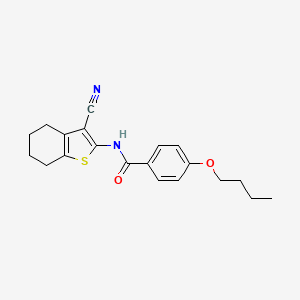![molecular formula C21H17ClF3N3O B2513043 1-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-5-(diméthylamino)-1,4-pentadien-3-one CAS No. 1164556-97-1](/img/structure/B2513043.png)
1-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-5-(diméthylamino)-1,4-pentadien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one is a useful research compound. Its molecular formula is C21H17ClF3N3O and its molecular weight is 419.83. The purity is usually 95%.
BenchChem offers high-quality 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du composé « 1-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-5-(diméthylamino)-1,4-pentadien-3-one », également connu sous le nom de « (1E,4E)-1-[1-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]indol-3-yl]-5-(diméthylamino)penta-1,4-diène-3-one ».
Développement pharmaceutique
Agents anticancéreux : La structure unique de ce composé, qui comprend à la fois des fragments indole et pyridine, en fait un candidat prometteur pour le développement de médicaments anticancéreux. Le groupe trifluorométhyl augmente sa stabilité métabolique et sa biodisponibilité, ce qui pourrait conduire à des traitements anticancéreux plus efficaces .
Médicaments anti-inflammatoires : La capacité du composé à moduler les voies inflammatoires peut être exploitée pour développer de nouveaux médicaments anti-inflammatoires. Ses caractéristiques structurelles lui permettent d’interagir avec des enzymes et des récepteurs clés impliqués dans l’inflammation .
Applications agrochimiques
Pesticides : Le composant trifluorométhyl-pyridine est connu pour son efficacité dans la lutte antiparasitaire. Ce composé peut être utilisé pour développer de nouveaux pesticides plus puissants et plus respectueux de l’environnement .
Herbicides : Ses propriétés structurelles le rendent adapté au développement d’herbicides qui ciblent des mauvaises herbes spécifiques sans nuire aux cultures. La stabilité et l’efficacité du composé peuvent conduire à des pratiques agricoles plus durables .
Science des matériaux
Semi-conducteurs organiques : Le système conjugué du composé et le groupe trifluorométhyl attracteur d’électrons en font un candidat potentiel pour les matériaux semi-conducteurs organiques. Ces matériaux sont essentiels au développement de dispositifs électroniques flexibles .
Cellules photovoltaïques : Ses propriétés électroniques uniques peuvent être utilisées dans le développement de cellules photovoltaïques organiques, contribuant à une conversion plus efficace de l’énergie solaire .
Biologie chimique
Sondes fluorescentes : La structure du composé lui permet d’être utilisée comme une sonde fluorescente dans l’imagerie biologique. Sa capacité à fluorescer dans certaines conditions peut aider à visualiser les processus cellulaires .
Inhibiteurs enzymatiques : Le composé peut être conçu pour inhiber des enzymes spécifiques, ce qui en fait un outil précieux pour l’étude des fonctions enzymatiques et le développement de thérapies ciblant les enzymes .
Sciences de l’environnement
Dégradation des polluants : La stabilité chimique et la réactivité du composé peuvent être exploitées pour développer des agents qui dégradent les polluants environnementaux. Cette application est cruciale pour les efforts de remédiation environnementale .
Traitement de l’eau : Ses propriétés peuvent être utilisées pour créer de nouveaux matériaux pour la purification de l’eau, contribuant à éliminer les contaminants et à améliorer la qualité de l’eau .
Médecine vétérinaire
Agents antiparasitaires : Les propriétés bioactives du composé peuvent être explorées pour développer de nouveaux médicaments antiparasitaires à usage vétérinaire. Son efficacité contre divers parasites peut améliorer la santé animale.
Produits pharmaceutiques vétérinaires : Comme pour ses applications en médecine humaine, le composé peut être utilisé pour développer des médicaments qui traitent diverses affections chez les animaux, améliorant ainsi les soins vétérinaires.
Ces applications mettent en évidence la polyvalence et le potentiel du « this compound » dans divers domaines scientifiques. Chaque application exploite les propriétés structurelles et chimiques uniques du composé pour relever des défis et saisir des opportunités spécifiques en recherche et développement.
Synthèse et application des trifluorométhylpyridines Médicaments contenant un groupe trifluorométhyl approuvés par la FDA Synthèse et application des trifluorométhylpyridines Synthèse et application des trifluorométhylpyridines Médicaments contenant un groupe trifluorométhyl approuvés par la FDA : Synthèse et application des trifluorométhylpyridines
Propriétés
IUPAC Name |
(1E,4E)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-5-(dimethylamino)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-27(2)10-9-16(29)8-7-14-13-28(19-6-4-3-5-17(14)19)20-18(22)11-15(12-26-20)21(23,24)25/h3-13H,1-2H3/b8-7+,10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGDHHBUYRRFHS-XBLVEGMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
![5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2512965.png)

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)

![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2512976.png)
![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)



